REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:6]=1)=O.[SH:17][C:18]1[NH:19][N:20]=[CH:21][C:22](=[O:24])[N:23]=1>C(O)C>[C:13]([C:7]1[CH:6]=[C:5]([C:3]2[N:19]3[N:20]=[CH:21][C:22](=[O:24])[N:23]=[C:18]3[S:17][CH:2]=2)[CH:10]=[C:9]([CH3:11])[C:8]=1[OH:12])([CH3:16])([CH3:15])[CH3:14]
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Name
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2-bromo-1-(3-tert.butyl-5-methyl-4-hydroxyphenyl)-ethanone
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Quantity
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28.5 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC(=C(C(=C1)C)O)C(C)(C)C
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Name
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|
Quantity
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12.9 g
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Type
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reactant
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Smiles
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SC=1NN=CC(N1)=O
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the solvent had been removed in vacuo
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Type
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DISSOLUTION
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Details
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the solid residue was dissolved in 200 ml of boiling ethyl acetate
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Type
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FILTRATION
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Details
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filtered while hot
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Type
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CUSTOM
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Details
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On concentration of the filtrate, colorless crystals were produced which
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Type
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CUSTOM
|
Details
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were again recrystallized from isopropanol
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Name
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|
Type
|
|
Smiles
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C(C)(C)(C)C=1C=C(C=C(C1O)C)C1=CSC=2N1N=CC(N2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |